molecular formula C12H18O B8466488 2,6-Diethyl-4-methylbenzyl alcohol

2,6-Diethyl-4-methylbenzyl alcohol

Cat. No.: B8466488
M. Wt: 178.27 g/mol
InChI Key: DHRMRCOGHIURAF-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylbenzyl alcohol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2,6-diethyl-4-methylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-7,13H,4-5,8H2,1-3H3

InChI Key

DHRMRCOGHIURAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CO)CC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 35.5 g (201.4 mmol) of 2,6-diethyl-4-methylbenzaldehyde, dissolved in 80 ml of diethyl ether is added dropwise to a suspension of 2.10 g (55.4 mmol) of lithium aluminium hydride in 200 ml of diethyl ether. The mixture is then heated at reflux for another 1 h. After cooling, the mixture is hydrolyzed with water and 10% strength sulphuric acid, the phases are separated and the aqueous phase is extracted two more times with diethyl ether. Drying (magnesium sulphate), distillative removal of the solvent and chromatography of the resulting crude product on silica gel (ethyl acetate/hexane=30:70) gives 33.10 g (92%) of 2,6-diethyl-4-methylbenzyl alcohol in the form of colourless crystals of m.p. 71-72° C. 1H-NMR (400 MHz, CDCl3): δ=1.22 (t, 6H), 2.30 (s, 3H), 2.74 (q, 4H), 4.71 (s, 2H), 6.90 (s, 2H).
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35.5 g
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80 mL
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2.1 g
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200 mL
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Synthesis routes and methods II

Procedure details

Over a period of 30 min, gaseous formaldehyde (generated from 5.56 g of paraformaldehyde) is introduced with stirring into a solution of 2,6-diethyl-4-methylphenylmagnesium bromide, prepared from 12.40 g (54.6 mmol) of 1-bromo-2,6-diethyl-4-methylbenzene and 1.47 g (60.65 mmol) of magnesium turnings in 50 ml of THF, and the mixture is then stirred at room temperature for another 2 h. Distillative removal of the solvent and chromatography on silica gel (see above) gives 6.88 g (71%) of 2,6-diethyl-4-methylbenzyl alcohol.
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5.56 g
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2,6-diethyl-4-methylphenylmagnesium bromide
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12.4 g
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1.47 g
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50 mL
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 11.24 g of magnesium, 200 g of tetrahydrofuran, 0.1 g of iodine and 1.0 g of 1,2-dibromoethane were mixed. This mixture was heated to 60° C. To this mixture, a small amount of 2,6-diethyl-4-methylbromobenzene was added. To this mixture, 0.1 g of iodine and 1.0 g of 1,2-dibromoethane were added. Then, 2,6-diethyl-4-methylbromobenzene (the total amount including the amount added first: 100.12 g) was added dropwise over 2.5 hours. After completion of addition, the resultant mixture was stirred at 50° C. for 1.5 hours. This mixture was cooled to 30° C. To this mixture, 14.84 g of paraformaldehyde was added portionwise in five additions over 30 minutes. The resultant mixture was stirred at 30° C. for 2 hours. To the reaction mixture, 143 g of 10% hydrochloric acid was added, followed by extraction with 300 g of tert-butyl methyl ether. The organic layer was dried over anhydrous magnesium sulfate and then concentrated to obtain 77.56 g of 2,6-diethyl-4-methylbenzyl alcohol as a yellow crystal.
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0.1 g
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1 g
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11.24 g
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0.1 g
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1 g
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catalyst
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200 g
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14.84 g
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resultant mixture
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143 g
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